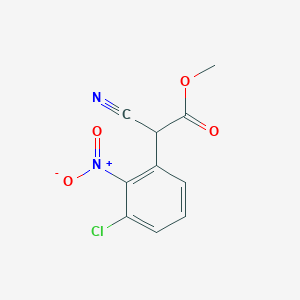

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate

Description

Properties

Molecular Formula |

C10H7ClN2O4 |

|---|---|

Molecular Weight |

254.62 g/mol |

IUPAC Name |

methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate |

InChI |

InChI=1S/C10H7ClN2O4/c1-17-10(14)7(5-12)6-3-2-4-8(11)9(6)13(15)16/h2-4,7H,1H3 |

InChI Key |

GRRSRPZIQWYLSK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate typically involves the reaction of 3-chloro-2-nitrobenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Amines, thiols, sodium ethoxide

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Reduction: Methyl 2-(3-amino-2-nitrophenyl)-2-cyanoacetate

Substitution: Methyl 2-(3-substituted-2-nitrophenyl)-2-cyanoacetate

Hydrolysis: 2-(3-chloro-2-nitrophenyl)-2-cyanoacetic acid

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of substituted derivatives, which are essential in the development of new materials and pharmaceuticals. The compound can also be reduced to form derivatives like 2-(3-chloro-2-aminophenyl)-2-cyanoacetate, showcasing its versatility in organic synthesis .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Significance |

|---|---|---|

| Nucleophilic Substitution | Substituted derivatives | Used in synthesizing complex molecules |

| Reduction | 2-(3-chloro-2-aminophenyl)-2-cyanoacetate | Potential for biological activity |

| Hydrolysis | 2-(3-chloro-2-nitrophenyl)-2-cyanoacetic acid | Intermediate for further chemical transformations |

Biological Applications

Pharmaceutical Development

Research has indicated that this compound may have potential applications in drug development, particularly in creating compounds with antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for further exploration in medicinal chemistry .

Case Study: Anticancer Activity

A study evaluated the efficacy of various derivatives synthesized from this compound against cancer cell lines. The results demonstrated significant inhibition of tumor growth, suggesting that modifications to this compound could lead to new anticancer agents. The study utilized a series of in vitro assays to assess cytotoxicity and apoptosis induction .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its ability to act as a precursor for various chemical transformations makes it valuable in the synthesis of agrochemicals, dyes, and other fine chemicals .

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Agrochemicals | Used as an intermediate for herbicides and pesticides |

| Dyes | Important precursor for dye synthesis |

| Fine Chemicals | Utilized in the production of specialty chemicals |

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 3-chloro-2-nitrophenyl group in the target compound enhances electrophilicity compared to simpler analogs like ethyl 2-(2-nitrophenyl)-2-cyanoacetate . This increases reactivity in nucleophilic aromatic substitution or cyclization reactions. Halogen vs.

Ester Group Influence: Methyl esters (e.g., target compound) typically exhibit higher reactivity in hydrolysis or transesterification compared to ethyl or n-butyl analogs . n-Butyl esters (e.g., n-butyl pyrazine derivatives) improve solubility in non-polar solvents, aiding crystallization .

Pharmacological Relevance: Pyrazine derivatives (e.g., n-butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate) demonstrate anti-inflammatory and analgesic activities via cyclooxygenase inhibition . Pyridine-based analogs (e.g., ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate) are explored for antiviral applications, though the target compound’s bioactivity remains unverified .

Research Findings and Data Gaps

Crystallography: The n-butyl pyrazine analog crystallizes in a monoclinic system (space group Cc), with a planar core and disordered n-butyl chain . Similar studies for the target compound are lacking but could clarify its conformational stability.

Spectroscopic Characterization: Analogs like methyl 2-(3-bromophenyl)-2-cyanoacetate are confirmed via ¹H NMR (δ = 2.41 ppm for CH₃) and HRMS . The target compound would require analogous validation.

Biological Data: While pyrazine and pyridine derivatives show promise in drug discovery , the pharmacological profile of this compound remains unexplored.

Biological Activity

Methyl 2-(3-chloro-2-nitrophenyl)-2-cyanoacetate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains several functional groups, including a cyano group, a nitro group, and a chloro substituent. These groups contribute to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, potentially acting as an inhibitor for various enzymes. The presence of the nitro and cyano groups enhances its binding affinity to these targets, which may include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Interaction : The compound may also interact with receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical in angiogenesis and tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Leukemia (HL-60)

- Colon cancer (HCT-15)

- Renal cancer (UO-31)

The compound's IC50 values in these assays suggest potent antiproliferative effects, comparable to established chemotherapeutics.

Mechanistic Studies

In mechanistic studies, the compound has been shown to induce apoptosis in cancer cells. This effect is mediated through the activation of apoptotic pathways, leading to increased cleavage of PARP and caspase-3—key markers of apoptosis.

Case Studies

-

Study on VEGFR Inhibition :

A study investigated the VEGFR inhibitory potential of related compounds, highlighting that similar structures could significantly reduce VEGFR activity in cancer cells. This suggests that this compound might also inhibit VEGFR, contributing to its anticancer effects . -

Synthesis and Evaluation :

Another study focused on synthesizing derivatives of cyanoacetates and evaluating their biological activities. This compound was included in a series of compounds tested for their ability to inhibit cell proliferation across various cancer types .

Research Applications

Beyond its potential as an anticancer agent, this compound has applications in:

- Organic Synthesis : Serving as an intermediate for synthesizing more complex organic molecules.

- Material Science : Investigating its properties for developing novel materials with specific electronic characteristics.

- Agricultural Chemistry : Exploring its use in synthesizing agrochemicals that may have pest control properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.